1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide
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Description
1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide and its analogs are synthesized through various chemical routes involving the cyclization, nucleophilic substitution, and other reactions to explore their potential in medicinal chemistry. For instance, derivatives of cyclopropylsulfonyl-containing compounds have been synthesized for their antibacterial properties, demonstrating the versatility of cyclopropylsulfonyl and azetidine scaffolds in drug development (Miyamoto et al., 1987). Similarly, the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone highlights the compound's role in creating potential antidepressant and nootropic agents (Thomas et al., 2016).
Antibacterial and Antituberculosis Activity
Compounds containing the azetidine ring, similar to this compound, have been investigated for their antimicrobial and antituberculosis activities. A study on pyrimidine-azetidinone analogues revealed their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Application in Organic Synthesis
Azetidine-containing compounds serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the ring expansion of 2-(α-hydroxyalkyl)azetidines provides a synthetic route to functionalized pyrrolidines, showcasing the utility of azetidines in organic synthesis (Durrat et al., 2008). Additionally, the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlights the versatility of these compounds in stereospecific formations (Medjahdi et al., 2009).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-14(16-8-5-11-3-6-15-7-4-11)12-9-17(10-12)21(19,20)13-1-2-13/h3-4,6-7,12-13H,1-2,5,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAXAZBIUBXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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